molecular formula C16H21NO3 B13496749 Benzyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate

Benzyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B13496749
M. Wt: 275.34 g/mol
InChI Key: XWUWOSSPKMQMSH-UHFFFAOYSA-N
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Description

Benzyl 1-(hydroxymethyl)-6-azaspiro[25]octane-6-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of benzyl alcohol with a spirocyclic amine under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups to the benzyl moiety.

Scientific Research Applications

Benzyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate
  • Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Uniqueness

Benzyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Biological Activity

Benzyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate, identified by its CAS number 77211-75-7, is a synthetic organic compound belonging to the class of azaspiro compounds. Its unique spirocyclic structure, characterized by a combination of nitrogen and carbon atoms, suggests potential biological activities that are currently under investigation. This article reviews the biological activities associated with this compound, highlighting relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₇NO₃, with a molecular weight of approximately 247.29 g/mol. The compound features a hydroxymethyl group that enhances its reactivity and potential biological interactions .

Biological Activity Overview

Preliminary studies indicate that compounds within the azaspiro class may exhibit various biological activities, including:

  • Antitumor Activity : Some azaspiro compounds have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Research has indicated potential effectiveness against various bacterial strains.
  • Neurological Applications : Given its structural characteristics, it may be relevant in the development of drugs targeting central nervous system disorders.

Antitumor Activity

Research has demonstrated that certain derivatives of azaspiro compounds possess significant antitumor properties. For instance, studies involving related compounds have shown their ability to inhibit the growth of human lung cancer cell lines (A549, HCC827, NCI-H358) through cytotoxicity assays . The mechanisms of action are believed to involve interference with cellular proliferation pathways.

Case Study: Antitumor Efficacy

A comparative study evaluated the antitumor activity of various azaspiro derivatives in both 2D and 3D cell culture systems. Results indicated that compounds similar to this compound exhibited higher efficacy in 2D assays compared to 3D formats, suggesting that structural modifications could enhance their therapeutic potential .

Antimicrobial Activity

The antimicrobial properties of azaspiro compounds have also been explored. In vitro testing against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria has demonstrated promising results for several derivatives . These findings suggest that this compound could be a candidate for further antimicrobial studies.

Understanding the pharmacokinetic properties of this compound is critical for assessing its safety and efficacy profile. Interaction studies are essential to determine how this compound behaves within biological systems, including absorption, distribution, metabolism, and excretion (ADME) characteristics.

Research Findings Summary Table

Study Aspect Findings
Molecular Formula C₁₄H₁₇NO₃
Molecular Weight 247.29 g/mol
Antitumor Activity Effective against lung cancer cell lines; higher efficacy in 2D cultures
Antimicrobial Activity Active against E. coli and S. aureus; potential for development as an antimicrobial agent
Pharmacokinetics Ongoing studies required to elucidate ADME properties

Properties

IUPAC Name

benzyl 2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-11-14-10-16(14)6-8-17(9-7-16)15(19)20-12-13-4-2-1-3-5-13/h1-5,14,18H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUWOSSPKMQMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2CO)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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